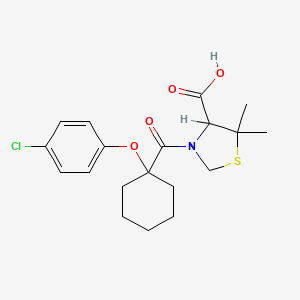
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is a complex organic compound that features a thiazolidine ring, a cyclohexylcarbonyl group, and a p-chlorophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps:
Formation of p-Chlorophenoxyacetic Acid: This can be synthesized by reacting p-chlorophenol with chloroacetic acid under basic conditions.
Cyclohexylcarbonylation: The p-chlorophenoxyacetic acid is then reacted with cyclohexylcarbonyl chloride in the presence of a base such as pyridine to form the cyclohexylcarbonyl derivative.
Thiazolidine Ring Formation: The final step involves the reaction of the cyclohexylcarbonyl derivative with 5,5-dimethyl-2-thioxo-4-thiazolidinecarboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
4-Chlorophenoxyacetic Acid: Similar structure but lacks the cyclohexylcarbonyl and thiazolidine moieties.
Chlorphenesin: Contains a phenoxy group but differs in the rest of the structure.
p-Chlorophenoxyisobutyric Acid: Similar phenoxy group but different overall structure and properties.
Uniqueness
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a thiazolidine ring, cyclohexylcarbonyl group, and p-chlorophenoxy moiety, which confer distinct chemical and biological properties.
属性
CAS 编号 |
74007-97-9 |
|---|---|
分子式 |
C19H24ClNO4S |
分子量 |
397.9 g/mol |
IUPAC 名称 |
3-[1-(4-chlorophenoxy)cyclohexanecarbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H24ClNO4S/c1-18(2)15(16(22)23)21(12-26-18)17(24)19(10-4-3-5-11-19)25-14-8-6-13(20)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3,(H,22,23) |
InChI 键 |
RAXLZMWZQCBDDM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(CS1)C(=O)C2(CCCCC2)OC3=CC=C(C=C3)Cl)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


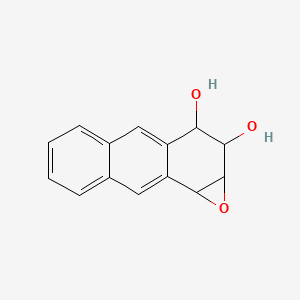
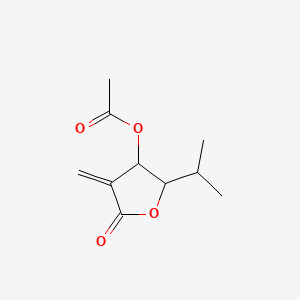
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
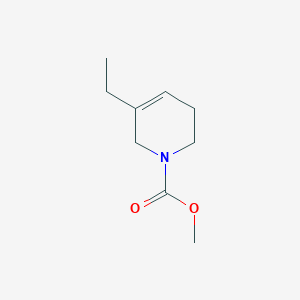

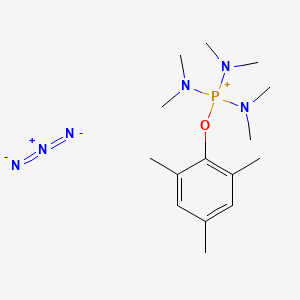
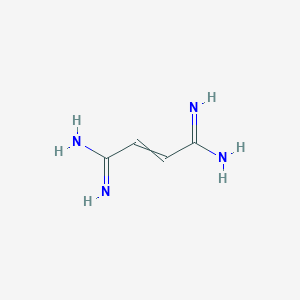
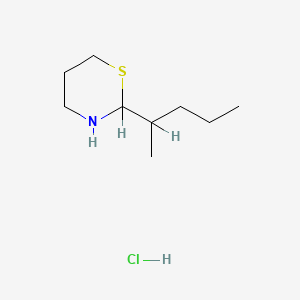
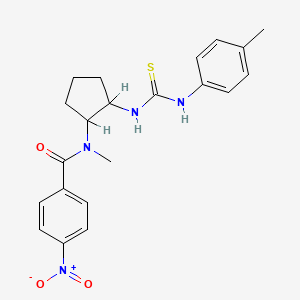
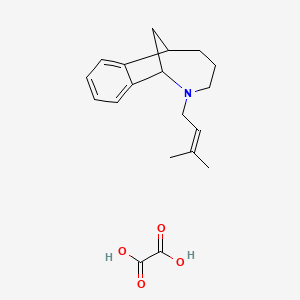
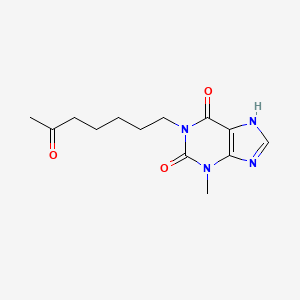

![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
